molecular formula C17H16Cl2O B1360637 3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-81-2

3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

Cat. No.: B1360637
CAS No.: 898779-81-2
M. Wt: 307.2 g/mol
InChI Key: UMXGFLXRMCNFCF-UHFFFAOYSA-N
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Description

3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone is a complex organic compound characterized by its dichloro and dimethyl groups attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where 3,4-dimethylbenzene is reacted with propiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or halogenating agents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural complexity allows for the exploration of biological interactions and pathways.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new industrial processes and products.

Mechanism of Action

The mechanism by which 3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects in biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

  • 3',4'-Dichloro-2-(3,4-dimethylphenyl)propiophenone

  • 3,4-Dichloro-3-(3,4-dimethylphenyl)benzophenone

Uniqueness: 3',4'-Dichloro-3-(3,4-dimethylphenyl)propiophenone stands out due to its specific arrangement of chlorine and methyl groups, which can influence its reactivity and biological activity. This arrangement may offer unique advantages in certain applications compared to its similar counterparts.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXGFLXRMCNFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644864
Record name 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-81-2
Record name 1-Propanone, 1-(3,4-dichlorophenyl)-3-(3,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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